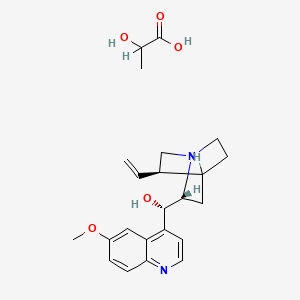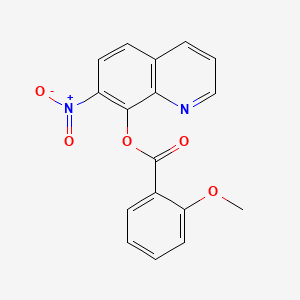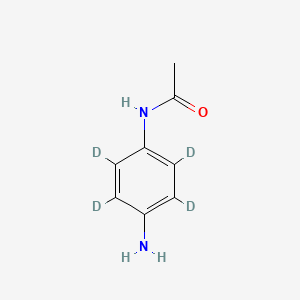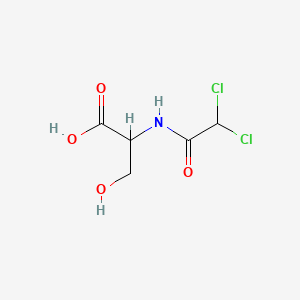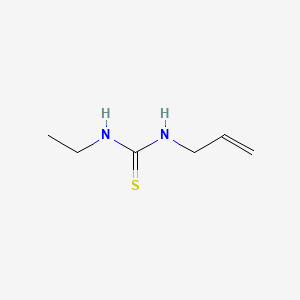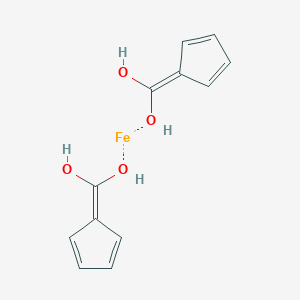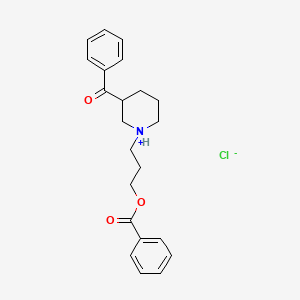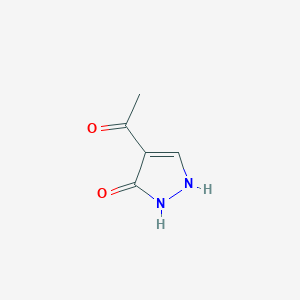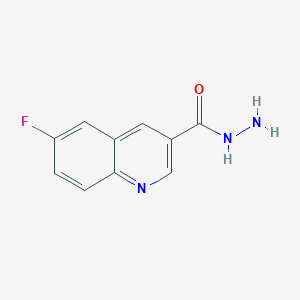
6-Fluoroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroquinoline-3-carbohydrazide is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their diverse biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s biological activity and provides unique properties that make it valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carbohydrazide typically involves the modification of 6-fluoroquinoline-4-oxo-3-carboxylic acids. One common method includes the reaction of 6-fluoroquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoroquinoline-3-carbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-fluoroquinoline-3-carbohydrazide involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby inhibiting DNA replication and leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroquinoline-4-oxo-3-carboxylic acid
- 6-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carboxamide
Comparison: 6-Fluoroquinoline-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H8FN3O |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
6-fluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8FN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI-Schlüssel |
WTHLRYGAEHIOKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
